molecular formula C18H18BrN3O2S B3695646 4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3695646
M. Wt: 420.3 g/mol
InChI Key: GWJDABUMTPYZNM-UHFFFAOYSA-N
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Description

4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is an organic compound with a molecular formula of C18H18BrN3O2S This compound is characterized by the presence of a bromine atom, a morpholine ring, and a carbamothioyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate salt.

    Cyclization: The dithiocarbamate salt is then cyclized with morpholine in the presence of a suitable catalyst to form the desired product.

The reaction conditions generally include:

    Temperature: The reactions are typically carried out at elevated temperatures (around 80-100°C).

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Catalysts such as triethylamine or pyridine are often employed to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

    Oxidation Products: The oxidation of the compound can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction reactions can yield amines or alcohols.

    Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide
  • 4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamoyl}benzamide
  • 4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}aniline

Uniqueness

4-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S/c19-14-3-1-13(2-4-14)17(23)21-18(25)20-15-5-7-16(8-6-15)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJDABUMTPYZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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